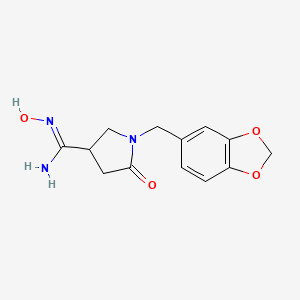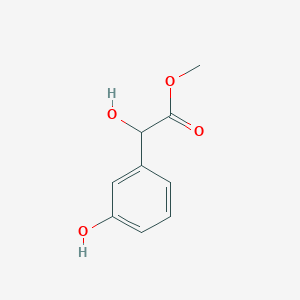
(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styrylsulfonyl compounds are a class of organic compounds that have been studied for their potential applications in various fields, particularly in the development of anti-cancer agents . They are characterized by the presence of a styryl group (a phenyl ring attached to a vinyl group) and a sulfonyl group (a sulfur atom bonded to two oxygen atoms).
Synthesis Analysis
The synthesis of styrylsulfonyl compounds typically involves the reaction of a suitable styrene derivative with a sulfonyl chloride . The exact conditions and reagents used can vary depending on the specific compounds being synthesized .Molecular Structure Analysis
The molecular structure of styrylsulfonyl compounds is characterized by the presence of a styryl group and a sulfonyl group. The exact structure can vary depending on the specific substituents present on the phenyl ring and the nature of the sulfonyl group .Chemical Reactions Analysis
Styrylsulfonyl compounds can undergo various chemical reactions, including reactions with nucleophiles at the sulfonyl group and electrophiles at the styryl group. They can also participate in various types of polymerization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of styrylsulfonyl compounds can vary widely depending on their exact structure. Factors that can influence these properties include the nature of the substituents on the phenyl ring and the sulfonyl group, as well as the overall size and shape of the molecule .Scientific Research Applications
Anti-Cancer Agent
Thiazepane derivatives have been explored for their therapeutic properties, including anti-tumor effects. A related compound, a styryl benzylsulfone, is in Phase III as a non-ATP competitive anti-cancer agent .
Antioxidant Applications
Research has shown that thiazoline-based compounds exhibit compelling antioxidant properties . This suggests that “(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane” could potentially be used as an antioxidant in various scientific studies.
Anti-Microbial Properties
Thiazepane derivatives are also known for their anti-microbial effects , which could make them valuable in the development of new antibiotics or as a study compound in microbiology research.
Anti-Inflammatory Uses
The anti-inflammatory effects of thiazoline-based compounds indicate potential applications in the study of inflammatory diseases and the development of anti-inflammatory drugs.
Synthetic Chemistry Research
Thiazepane derivatives are noteworthy targets for synthetic endeavors due to their diverse potential applications across various scientific domains . This includes research into new synthetic methodologies and chemical reactions.
Multi-Component Reaction Catalysis
An efficient synthesis of thiazepine derivatives has been developed through multi-component reactions catalyzed by l-proline . This application could be relevant for research into new catalytic processes and reaction mechanisms.
Mechanism of Action
Target of Action
It is known that similar compounds, such as (e)-styrylsulfonyl methylpyridine, act as kinase inhibitors, specifically targeting mitotic pathways .
Mode of Action
This is achieved by disturbing tubulin during cell division, resulting in G2/M cell cycle arrest, followed by caspase-dependent apoptosis .
Biochemical Pathways
The compound likely affects the mitotic pathways in cells, given its potential role as a kinase inhibitor . It may retard tubulin polymerization, which obstructs cell division
Pharmacokinetics
A related compound, tl-77, was found to have an optimized oral bioavailability of 56%, compared to 9% for another similar compound, on01910Na . This suggests that modifications to the structure of these compounds can significantly improve their bioavailability.
Result of Action
The result of the compound’s action is likely to be the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the disturbance of tubulin during cell division, leading to G2/M cell cycle arrest, followed by caspase-dependent apoptosis .
Safety and Hazards
Future Directions
Research into styrylsulfonyl compounds is ongoing, with a particular focus on their potential applications in the development of new anti-cancer drugs . Future work will likely involve further optimization of their structure to improve their efficacy and safety profile, as well as detailed studies of their mechanism of action .
properties
IUPAC Name |
7-phenyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S2/c21-24(22,16-12-17-7-3-1-4-8-17)20-13-11-19(23-15-14-20)18-9-5-2-6-10-18/h1-10,12,16,19H,11,13-15H2/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQODFKWBINFDM-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B2916975.png)
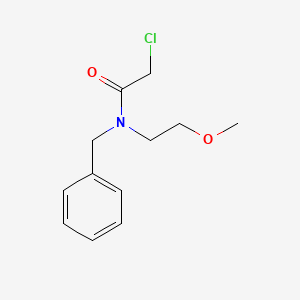

![3-oxo-N-(pyridin-2-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916980.png)

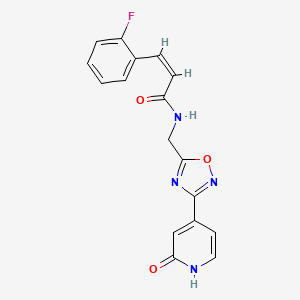

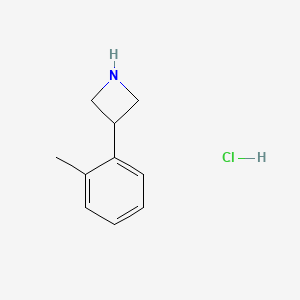
![N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2916988.png)
![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)
![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)
